![molecular formula C11H18N2O3 B567363 Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1234616-51-3](/img/structure/B567363.png)
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound that can be used to synthesize ketohexokinase (KHK) inhibitors, which have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .
Molecular Structure Analysis
The molecular formula of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is C11H18N2O3 . Its InChI code is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14) .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is 226.28 g/mol . It is a solid at room temperature . The predicted boiling point is 399.1±42.0 °C, and the predicted density is 1.20±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis Intermediate
“Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate” is a versatile and valuable synthetic intermediate for organic synthesis . As a spirocyclic compound, it possesses a unique rigid bicyclic structure with a fused diazaspiro ring system .
Medicinal Chemistry Building Block
This compound is prevalent in many bioactive molecules and drug candidates, making it an attractive building block for medicinal chemistry applications . The presence of the tert-butyl carbamate protecting group allows for selective deprotection under mild acidic conditions .
Synthesis of Complex Heterocyclic Scaffolds
The compound reveals a reactive amine functionality for further derivatization after deprotection . This feature enables the controlled introduction of diverse substituents, facilitating the synthesis of complex heterocyclic scaffolds with potential biological activities .
Synthesis of Ketohexokinase (KHK) Inhibitors
“Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” can be used to synthesize ketohexokinase (KHK) inhibitors . These inhibitors have potential medical uses for treating diabetes and obesity .
Synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors
This compound is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors .
Synthesis of Rho-associated Protein Kinase (ROCK) Inhibitors
“Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate” can also be used in the synthesis of Rho-associated protein kinase (ROCK) inhibitors .
Synthesis of Melanin Concentrating Hormone (MCH-1R) Antagonists
“Tert-butyl 2,6-Diazaspiro[3.4]octane-6-carboxylate” is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists .
Safety And Hazards
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRALTYPUIGPWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718504 | |
Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
CAS RN |
1234616-51-3 | |
Record name | 1,1-Dimethylethyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Boc-7-oxo-2,6-diaza-spiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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